molecular formula C16H15N3 B7495864 N-benzyl-3-methylquinoxalin-2-amine

N-benzyl-3-methylquinoxalin-2-amine

Cat. No.: B7495864
M. Wt: 249.31 g/mol
InChI Key: JYLGANFYNAOPHV-UHFFFAOYSA-N
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Description

N-benzyl-3-methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with a suitable benzylating agent and a methylating agent. One common method is the reaction of o-phenylenediamine with benzyl chloride and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methylquinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-3-methylquinoxalin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure.

    Quinazoline: Another nitrogen-containing heterocyclic compound with a similar structure.

    Cinnoline: A related compound with a fused benzene and pyrazine ring system.

Uniqueness

N-benzyl-3-methylquinoxalin-2-amine is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs.

Properties

IUPAC Name

N-benzyl-3-methylquinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-16(17-11-13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)18-12/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLGANFYNAOPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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